C17H18Cl2FNO
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Overview
Description
The compound with the molecular formula C17H18Cl2FNO Sertraline . It is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. Sertraline is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sertraline can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with N-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction and cyclization steps to form the final product .
Industrial Production Methods
In industrial settings, the production of Sertraline typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sertraline undergoes various chemical reactions, including:
Oxidation: Sertraline can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of Sertraline can lead to the formation of desmethylsertraline, a metabolite with lower pharmacological activity.
Substitution: Halogenation reactions can introduce additional halogen atoms into the Sertraline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
N-oxide derivative: Formed through oxidation.
Desmethylsertraline: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
Sertraline has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating various psychiatric disorders.
Industry: Used in the pharmaceutical industry for the development of new antidepressant formulations
Mechanism of Action
Sertraline exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is believed to contribute to its antidepressant and anxiolytic effects. Sertraline selectively targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with a higher affinity for the serotonin transporter compared to Sertraline.
Citalopram: An SSRI with a different chemical structure but similar therapeutic effects
Uniqueness
Sertraline is unique among SSRIs due to its relatively high selectivity for the serotonin transporter and its favorable side effect profile. It has a lower potential for drug-drug interactions compared to some other SSRIs, making it a preferred choice for many patients .
Properties
CAS No. |
1005041-72-4 |
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Molecular Formula |
C17H18Cl2FNO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
10,10-dichloro-N-(4-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
InChI |
InChI=1S/C17H18Cl2FNO/c18-17(19)13-7-5-11-12(6-8-14(13)17)15(11)16(22)21-10-3-1-9(20)2-4-10/h1-4,11-15H,5-8H2,(H,21,22) |
InChI Key |
NLTXPOMUPHQBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=C(C=C4)F |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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